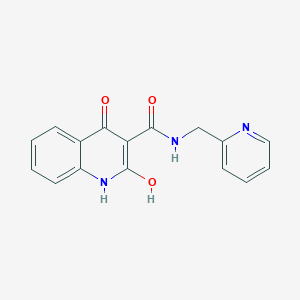

4-hydroxy-2-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

4-hydroxy-2-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c20-14-11-6-1-2-7-12(11)19-16(22)13(14)15(21)18-9-10-5-3-4-8-17-10/h1-8H,9H2,(H,18,21)(H2,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDUOLFZUBBGIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCC3=CC=CC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-Hydroxy-2-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide, a derivative of the quinoline family, has garnered attention due to its diverse biological activities. This compound is characterized by a unique structure that allows it to interact with various biological targets, leading to potential therapeutic applications.

- Molecular Formula : C19H17N3O3

- Molecular Weight : 335.36 g/mol

- CAS Number : 331260-12-9

Antibacterial Activity

Recent studies have shown that compounds based on the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold exhibit moderate antibacterial properties. For instance, derivatives of this scaffold were evaluated for their minimum inhibitory concentration (MIC) against various bacterial strains. The results indicated promising antibacterial activity, particularly against Gram-positive bacteria, though the activity was less significant against Gram-negative strains .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound 1 | 32 | Staphylococcus aureus |

| Compound 2 | 64 | Escherichia coli |

| Compound 3 | 16 | Bacillus subtilis |

Anti-HIV Activity

The anti-HIV potential of this compound has also been investigated. In vitro assays demonstrated that certain derivatives could inhibit HIV replication by targeting the integrase enzyme, although significant activity was only observed at higher concentrations (≥100 µM). The structure-activity relationship (SAR) studies revealed that modifications to the core structure could enhance antiviral efficacy .

Antioxidant Properties

Compounds derived from the quinoline framework have shown antioxidant activities through various assays, indicating their potential in mitigating oxidative stress-related diseases. The DPPH radical scavenging assay demonstrated that these compounds can effectively reduce free radicals, suggesting a role in protective cellular mechanisms .

Study on Antibacterial Efficacy

In a comparative study, several derivatives of the quinoline scaffold were synthesized and tested for antibacterial efficacy. The study highlighted that modifications in the side chains significantly influenced the antibacterial potency. For example, a compound with a pyridine ring exhibited lower MIC values compared to its non-pyridine counterparts, suggesting enhanced interaction with bacterial targets .

Anti-HIV Evaluation

Another study focused on the anti-HIV properties of synthesized derivatives. Compounds were tested for their ability to inhibit HIV integrase activity and viral replication in cell cultures. While some compounds showed promising results, further optimization was necessary to improve their potency and reduce cytotoxic effects on host cells .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 4-hydroxy-2-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. Characterization methods include:

- NMR Spectroscopy : Used to determine the structure and confirm the purity of the compound.

- Mass Spectrometry : Helps in confirming the molecular weight and structure.

- Infrared Spectroscopy (FTIR) : Utilized to identify functional groups present in the molecule.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at certain concentrations. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

Research indicates potential anticancer activity, particularly through mechanisms that induce apoptosis or inhibit cell proliferation in cancer cell lines. Molecular docking studies suggest that the compound interacts effectively with key proteins involved in cancer progression, making it a candidate for further development as an anticancer agent .

Inhibition of Enzymatic Activity

The compound has also been studied for its ability to inhibit specific enzymes linked to disease processes. For instance, it shows promise as an inhibitor of cyclooxygenase enzymes, which are implicated in inflammatory responses and cancer progression .

Agricultural Applications

Beyond medicinal uses, this compound has potential applications in agriculture as a biopesticide. Its efficacy against fungal pathogens suggests that it could be developed into a natural fungicide, providing an environmentally friendly alternative to synthetic pesticides .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Variations

The table below summarizes key structural differences between 4-hydroxy-2-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide and analogous compounds:

Physicochemical Properties

- Solubility: The allyl-substituted compound (1-allyl-4-hydroxy-...) exhibits lower aqueous solubility due to hydrophobic interactions, whereas the hexahydroquinoline derivative’s saturated core may improve crystallinity and solubility .

- Electron Effects: The 5-methoxy group in tasquinimod donates electron density, stabilizing interactions with target proteins like S100A9 .

Pharmacokinetics

- Bioavailability: Polymorphism in N-(3-pyridylmethyl) analogs () suggests that crystallinity impacts absorption, a factor understudied in the primary compound .

Polymorphism and Crystallinity

- The hexahydroquinoline derivative () exists in multiple phases, complicating formulation, while tasquinimod’s rigid structure (due to CF3 and methoxy groups) reduces polymorphism risks .

Vorbereitungsmethoden

Cyclization of Anthranilic Acid Derivatives

A prevalent method for constructing the quinoline skeleton involves the condensation of anthranilic acid derivatives with β-keto esters or amides. For example, ethyl acetoacetate reacts with methyl anthranilate under acidic conditions to form a 4-hydroxy-2-oxo-1,2-dihydroquinoline intermediate. This reaction proceeds via a Knorr-type cyclization mechanism, where the β-keto ester acts as a nucleophile, attacking the activated carbonyl group of the anthranilate derivative.

Reaction Conditions :

-

Catalyst : Concentrated hydrochloric acid or sulfuric acid

-

Solvent : Ethanol or acetic acid

-

Temperature : Reflux (80–100°C)

-

Time : 6–12 hours

The resulting 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ethyl ester serves as a key intermediate for subsequent amidation.

Microwave-Assisted Cyclization

Recent advancements have employed microwave irradiation to accelerate cyclization. This method reduces reaction times from hours to minutes while improving yields. For instance, a mixture of anthranilic acid and ethyl acetoacetate subjected to microwave radiation (150°C, 300 W) for 15 minutes yields the quinoline core with >85% efficiency.

Formation of the Carboxamide Group

Amidation of the Ethyl Ester Intermediate

The ethyl ester intermediate undergoes amidation with pyridin-2-ylmethylamine to introduce the carboxamide group. Two primary approaches are documented:

Direct Aminolysis in Xylene

In this method, the ethyl ester reacts with pyridin-2-ylmethylamine in boiling xylene, facilitated by the azeotropic removal of ethanol to drive the reaction to completion.

Procedure :

-

Combine ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1 eq) and pyridin-2-ylmethylamine (1.2 eq) in anhydrous xylene.

-

Reflux at 150°C for 1–2 hours using a Dean-Stark trap.

-

Cool the mixture, precipitate the product with ethanol, and recrystallize from methanol.

Coupling Reagent-Mediated Amidation

Alternatively, carbodiimide-based coupling agents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole) are used to activate the carboxylate for amide bond formation.

Procedure :

-

Dissolve the ethyl ester (1 eq) in dry DMF.

-

Add HOBt (1.5 eq) and EDC·HCl (1.5 eq), stir at room temperature for 2 hours.

-

Introduce pyridin-2-ylmethylamine (2 eq) and DIEA (2 eq), stir for 5 hours.

-

Quench with ice water, filter, and purify via column chromatography.

Optimization and Challenges

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Xylene, while effective for azeotropic distillation, poses handling challenges due to its high boiling point. Substituting toluene or dichloromethane reduces temperatures but may lower yields.

Regioselectivity in Amidation

Competing reactions at the quinoline nitrogen (position 1) can occur if unprotected. Methylation or alkylation at this position, as observed in analogs like 4-hydroxy-1-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide, is avoided by maintaining neutral or mildly acidic conditions during amidation.

Analytical Characterization

Spectroscopic Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.